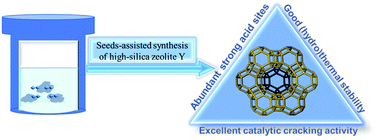High-silica zeolite Y: seed-assisted synthesis, characterization and catalytic properties†
Inorganic Chemistry Frontiers Pub Date: 2022-03-21 DOI: 10.1039/D2QI00246A
Abstract
A facile solid seed assisted strategy has been developed for the synthesis of high silica zeolite Y. The crystal growth kinetics as a function of seed usage were studied, showing a positive relationship with the seed addition. A smaller seed size and higher seed SAR were found to be favorable for the crystallization of high silica zeolite Y. FTIR spectra revealed that the acidic hydroxyls in small SOD cages of high silica zeolite Y can transfer to supercages under the induction of pyridine, while this phenomenon is inconspicuous for conventional zeolite Y, which suggests the incremental utilization of the acid sites in the SOD cages following the increase of framework SAR. The high silica S-SY product possesses a larger amount of acid sites, higher acid strength and excellent (hydro)thermal stability, and thus exhibits higher catalytic cracking activity for model molecules and industrial heavy oil, which imply its promising future as a cracking catalyst for bulky hydrocarbons.


Recommended Literature
- [1] Milk-blended butter. King's Bench Division
- [2] Dissociative and non-dissociative adsorption dynamics of N2 on Fe(110)
- [3] Life cycle assessment of surfactants: the case of an alkyl polyglucoside used as a self emulsifier in cosmetics
- [4] The rotating disc electrode: measurement protocols and reproducibility in the evaluation of catalysts for the oxygen evolution reaction†
- [5] In situ one-step synthesis of polymer-functionalized palladium nanoparticles: an efficient anticancer agent against breast cancer
- [6] Zero-field slow magnetic relaxation behavior of Zn2Dy in a family of trinuclear near-linear Zn2Ln complexes: synthesis, experimental and theoretical investigations†
- [7] Adsorption and binding of capping molecules for highly luminescent CdSenanocrystals – DFT simulation studies†
- [8] Boosting the photogenerated charge separation of g-C3N4 by constructing a Ni@Ni2P cocatalyst with a core–shell structure†
- [9] Front cover
- [10] Modification of Cunanoparticles with a disulfide for polyimide metallization†










